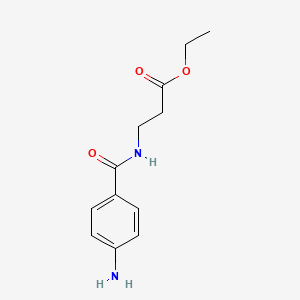

Ethyl 3-(4-aminobenzamido)propanoate

Beschreibung

Ethyl 3-(4-aminobenzamido)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-aminobenzamido group. It is synthesized via catalytic hydrogenation of a nitro precursor using palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding a colorless oil with a high purity (97% yield) .

Eigenschaften

Molekularformel |

C12H16N2O3 |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

ethyl 3-[(4-aminobenzoyl)amino]propanoate |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-11(15)7-8-14-12(16)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,16) |

InChI-Schlüssel |

QJKOMKSYFZOKQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminobenzamido)propanoate can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with propionic acid in the presence of a dehydrating agent such as thionyl chloride to form 4-aminobenzoyl chloride. This intermediate is then reacted with ethyl 3-aminopropionate under basic conditions to yield the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the esterification process can also enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-aminobenzamido)propanoate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-aminobenzoic acid and ethanol.

Reduction: 3-(4-Aminobenzoylamino)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-aminobenzamido)propanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-aminobenzamido)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(methylthio)propanoate

- Structure: Features a methylthio (-SCH3) group instead of the 4-aminobenzamido moiety.

- Applications: Identified as a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity esters . Unlike the pharmaceutical focus of Ethyl 3-(4-aminobenzamido)propanoate, this compound is primarily studied in food chemistry for its organoleptic properties.

- Synthesis: Not detailed in the provided evidence but likely involves thiol-esterification pathways.

Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)-propanoate

- Structure : Contains a 4-methoxybenzamido group and a 3,5-dimethylisoxazolyl substituent.

- Applications : Investigated as a bromodomain inhibitor, targeting epigenetic regulatory proteins .

- Synthesis : Prepared via reductive amination and Suzuki coupling, yielding a brown solid with a low 17% yield, indicative of the complexity of multi-step reactions .

Ethyl 3-(Isopropylamino)propanoate

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

- Structure: Incorporates a thiazolidinone ring, known for antimicrobial activity.

- Applications : Tested against Gram-positive/-negative bacteria and fungi, highlighting the impact of heterocyclic modifications on bioactivity .

- Synthesis: Derived from reactions with aminopyridines and hydrazides, though yields are unspecified .

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

- Structure : Complex nitroso and pyridinyl substituents.

- Synthesis : Multi-component reactions likely required, given the structural complexity .

Key Findings and Trends

- Synthetic Efficiency: Ethyl 3-(4-aminobenzamido)propanoate achieves a high yield (97%) via straightforward hydrogenation , whereas analogs like the bromodomain inhibitor require multi-step syntheses with lower yields (e.g., 17% ).

- Bioactivity vs. Applications: Aminobenzamido Group: Favors pharmaceutical applications (e.g., receptor antagonism ). Thiazolidinone/Heterocycles: Enhance antimicrobial activity . Aliphatic Amines (e.g., Isopropylamino): Suit agrochemical intermediates due to stability and reactivity .

- Structural Flexibility: Minor modifications (e.g., replacing -NH2 with -SCH3 or adding heterocycles) drastically shift utility from medicine to agriculture or food science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.